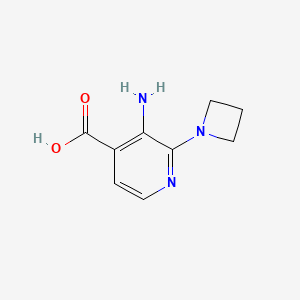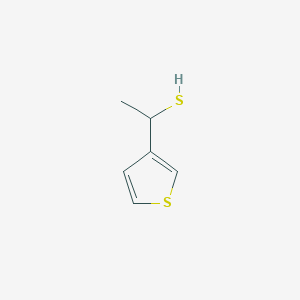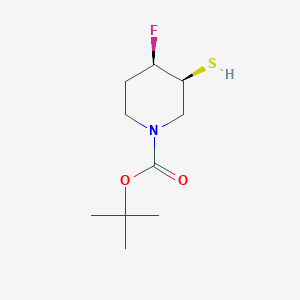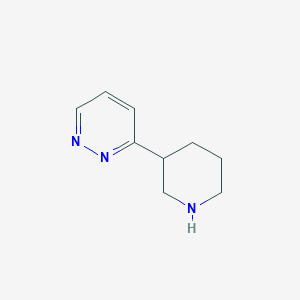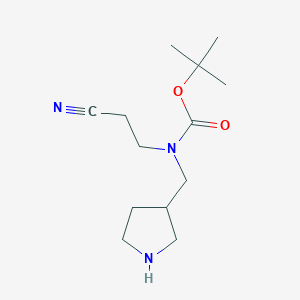
tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyrrolidin-3-ylmethyl moiety and a cyanoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidin-3-ylmethyl derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active drugs.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
Wirkmechanismus
The mechanism of action of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release active compounds that exert their effects on the target pathways. The cyano group can also participate in interactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-cyanoethyl)carbamate: Similar structure but lacks the pyrrolidin-3-ylmethyl group.
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: Similar structure but lacks the cyanoethyl group.
tert-Butyl carbamate: Simplest form, lacking both the pyrrolidin-3-ylmethyl and cyanoethyl groups.
Uniqueness: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate is unique due to the presence of both the cyanoethyl and pyrrolidin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C13H23N3O2 |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
tert-butyl N-(2-cyanoethyl)-N-(pyrrolidin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16(8-4-6-14)10-11-5-7-15-9-11/h11,15H,4-5,7-10H2,1-3H3 |
InChI-Schlüssel |
ZUAPAXCXOQDLNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


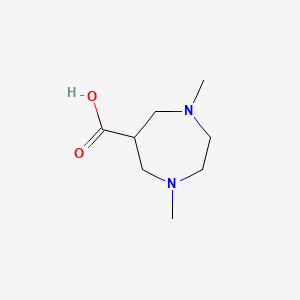
![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)

![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)

